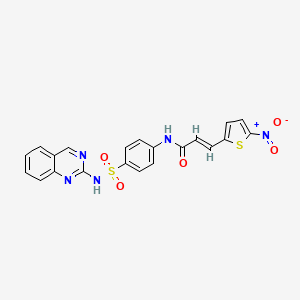
Estrogen receptor modulator 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrogen receptor modulator 7 is a compound that belongs to the class of selective estrogen receptor modulators. These compounds are known for their ability to interact with estrogen receptors in a tissue-specific manner, acting as agonists or antagonists depending on the target tissue. This unique property makes them valuable in the treatment of various estrogen-related conditions, such as breast cancer, osteoporosis, and menopausal symptoms .
Preparation Methods
The synthesis of estrogen receptor modulator 7 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Estrogen receptor modulator 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Estrogen receptor modulator 7 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between estrogen receptors and ligands. In biology and medicine, it is used to investigate the role of estrogen receptors in various physiological and pathological processes, including breast cancer, osteoporosis, and cardiovascular diseases. In industry, it is used in the development of new therapeutic agents and diagnostic tools .
Mechanism of Action
The mechanism of action of estrogen receptor modulator 7 involves its binding to estrogen receptors, leading to conformational changes that either activate or inhibit the receptor’s activity. This interaction can modulate the expression of estrogen-responsive genes, affecting various cellular processes. The molecular targets and pathways involved include the estrogen receptor alpha and beta, as well as downstream signaling pathways such as the MAPK and PI3K/Akt pathways .
Comparison with Similar Compounds
Estrogen receptor modulator 7 can be compared with other selective estrogen receptor modulators such as tamoxifen, raloxifene, bazedoxifene, and ospemifene. Each of these compounds has unique tissue-specific effects and therapeutic applications. For example, tamoxifen is widely used in the treatment of breast cancer, while raloxifene is used for the prevention and treatment of osteoporosis. The uniqueness of this compound lies in its specific binding affinity and selectivity for certain estrogen receptor subtypes, which may offer advantages in certain therapeutic contexts .
Properties
Molecular Formula |
C30H31BCl2FNO3 |
|---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
[6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulen-2-yl]boronic acid |
InChI |
InChI=1S/C30H31BCl2FNO3/c32-23-8-12-27(29(33)18-23)28-4-1-3-21-17-22(31(36)37)7-11-26(21)30(28)20-5-9-24(10-6-20)38-25-13-16-35(19-25)15-2-14-34/h5-12,17-18,25,36-37H,1-4,13-16,19H2/t25-/m0/s1 |
InChI Key |
BJFQAYIPZGPOPS-VWLOTQADSA-N |
Isomeric SMILES |
B(C1=CC2=C(C=C1)C(=C(CCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)O[C@H]5CCN(C5)CCCF)(O)O |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=C(CCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC5CCN(C5)CCCF)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
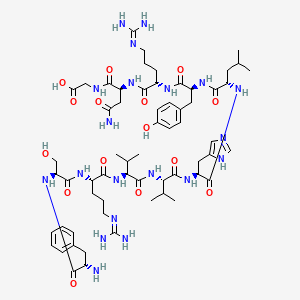
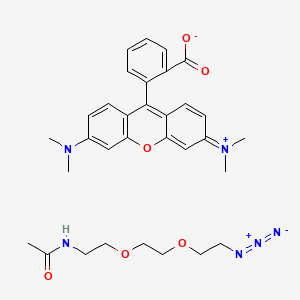
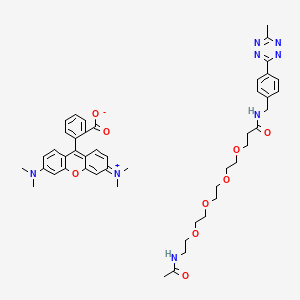
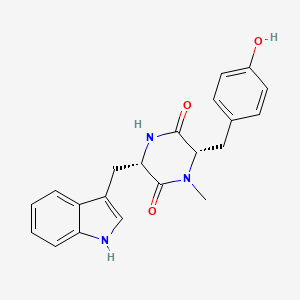
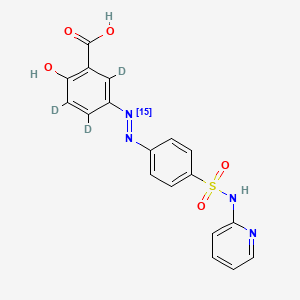
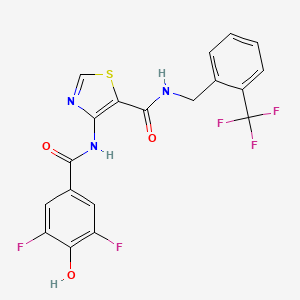
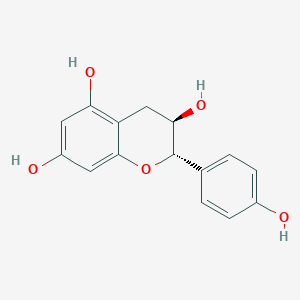
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
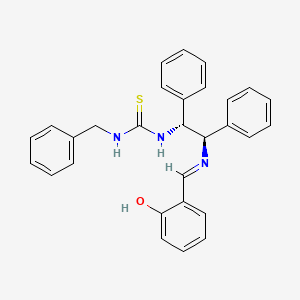
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
